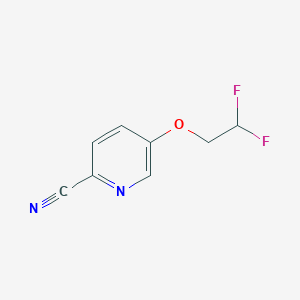

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

Descripción

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 2 and a 2,2-difluoroethoxy substituent at position 5. The difluoroethoxy group introduces significant lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Propiedades

IUPAC Name |

5-(2,2-difluoroethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)5-13-7-2-1-6(3-11)12-4-7/h1-2,4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAOMIAKEGDNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2,2-Difluoroethyl Methanesulfonate Ester

This intermediate is crucial for etherification reactions.

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2,2-Difluoroethanol (0.5 mol), toluene (150 mL), methanesulfonyl chloride (0.65 mol) | Esterification under nitrogen atmosphere, cooled to 0-5 °C, triethylamine added dropwise | 94.8% yield, 95.61% purity |

| 2 | Reaction warmed to 20-25 °C, stirred for 1 hour | Post-reaction workup with water extraction and solvent removal by vacuum rotary evaporation | Safran liquid product obtained |

This method is adapted from a patented process emphasizing mild conditions and high efficiency, avoiding highly volatile or carcinogenic solvents.

Etherification Reaction to Form 5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,2-Difluoroethyl methanesulfonate ester, 2-substituted pyridine derivative (e.g., 2-thiophenol analog), base (alkali) | Heated under reflux in an organic solvent to promote nucleophilic substitution (etherification) | Formation of difluoroethoxy-substituted pyridine derivative |

| 2 | Post-reaction aqueous workup and organic extraction | Concentration and purification by distillation or chromatography | Isolated product with high purity |

This method leverages the good leaving group ability of the methanesulfonate ester and the nucleophilicity of the pyridine derivative to achieve high conversion.

Alternative Halogenation and Coupling Approaches

Other methods involve halogenation of pyridine precursors followed by Suzuki or other cross-coupling reactions to introduce the difluoroethoxy group indirectly. For example, bromination of 4-amino-6-ethoxy-pyridine-2-carbonitrile followed by palladium-catalyzed coupling with difluoroethoxy-containing boronic acids or esters has been reported.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | N-Bromosuccinimide (NBS), DCM/MeCN, 0 °C to RT | Selective bromination of amino-pyridine precursor | Moderate yield, regioselective |

| 2 | Pd(dppf)Cl2 catalyst, methylboronic acid or difluoroethoxy boronic acid, Cs2CO3, 1,4-dioxane, 100 °C | Suzuki coupling to install difluoroethoxy substituent | Yields around 18-82% depending on substrate and conditions |

This route is useful for complex derivatives where direct nucleophilic substitution is challenging.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| Methanesulfonate Ester Route | High yield, mild conditions, environmentally friendly | Requires preparation of intermediate ester | ~95% (ester), high for final product | Suitable for industrial scale |

| Halogenation + Suzuki Coupling | Versatile for complex derivatives, regioselective | Lower yields, requires Pd catalyst, longer reaction times | 18-82% | Moderate, catalyst cost involved |

| Direct Nucleophilic Substitution | Straightforward, fewer steps | May require harsh conditions or strong bases | Variable | Depends on substrate reactivity |

Research Findings and Optimization Notes

- Use of triethylamine as base in esterification avoids strong acids that cause corrosion and environmental concerns.

- Cooling during esterification prevents side reactions and improves yield.

- Choice of solvent (e.g., toluene) balances solubility and reaction rate.

- For coupling reactions, careful control of temperature and catalyst loading is critical to maximize yield and minimize by-products.

- Purification steps including aqueous workup and vacuum distillation or chromatography ensure high purity of the final compound.

Summary Table of Key Reaction Parameters

| Parameter | Methanesulfonate Ester Route | Suzuki Coupling Route |

|---|---|---|

| Starting Material | 2,2-Difluoroethanol | Brominated pyridine derivative |

| Key Reagents | Methanesulfonyl chloride, triethylamine | Pd(dppf)Cl2, boronic acid, Cs2CO3 |

| Solvent | Toluene | 1,4-Dioxane, DCM/MeCN |

| Temperature | 0-25 °C (esterification), reflux (etherification) | 100 °C |

| Reaction Time | 1-2 hours | 2-24 hours |

| Yield | 94-95% (intermediate), high for product | 18-82% depending on substrate |

| Purification | Extraction, vacuum distillation | Chromatography, extraction |

Análisis De Reacciones Químicas

Types of Reactions

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Nucleophilic substitution: The difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide may be employed.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Products would vary depending on the nucleophile used.

Oxidation: The primary product would be the corresponding pyridine-2-carboxylic acid derivative.

Reduction: The primary product would be the corresponding amine derivative.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile has the molecular formula and a molecular weight of approximately 196.17 g/mol. Its structure includes a pyridine ring substituted with a difluoroethoxy group and a cyano functional group, contributing to its unique chemical behavior and biological activity.

Medicinal Chemistry

This compound serves as a crucial building block in drug discovery, particularly for synthesizing kinase inhibitors. Kinase inhibitors are vital in targeting enzymes involved in cell signaling pathways, making them essential in cancer therapy.

Case Study : A study highlighted the compound's role in developing novel small-molecule inhibitors for MPS1, demonstrating its potential in oncology .

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties. The difluoroethoxy group enhances lipophilicity, potentially improving the compound's pharmacokinetic profile.

Table 1: Biological Activities of Pyridine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| Pyridine derivatives with cyano groups | Anti-inflammatory | |

| Kinase inhibitors based on pyridine scaffolds | Enzyme inhibition |

Organic Synthesis

The compound can participate in various chemical reactions typical for pyridine derivatives, such as nucleophilic substitutions and functional group transformations. Its ability to act as an intermediate allows for the synthesis of more complex molecules.

Key Reactions :

Potential Applications Beyond Pharmaceuticals

While primarily investigated for pharmaceutical applications, this compound may also have implications in materials science due to the presence of fluorine atoms, which can enhance properties like metabolic stability.

Mecanismo De Acción

The mechanism of action of 5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties.

Comparación Con Compuestos Similares

Structural Features

The table below highlights key structural differences between 5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile and related compounds:

Key Observations :

- Electronic Effects : Fluorine atoms in the difluoroethoxy group reduce electron density on the pyridine ring, which may influence reactivity in substitution reactions compared to thiophene () or dichlorothiophene () analogs.

- Ring Systems : Unlike fused cyclohexahydrocycloocta-pyridine derivatives (), the target compound’s planar pyridine ring may facilitate easier synthetic modification.

Analysis :

- The antibacterial activity of Compound 2e () is attributed to its dichlorothiophene and methylfuran substituents, which may disrupt bacterial membranes. The target compound’s difluoroethoxy group could offer similar advantages but with improved metabolic stability.

- The thiophene analog () lacks fluorine but introduces sulfur, which may coordinate with metal ions in biological targets.

Actividad Biológica

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is an organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This compound is characterized by a pyridine ring substituted with a difluoroethoxy group and a cyano functional group, which contribute to its unique properties and reactivity. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆F₂N₂O. The presence of the pyridine ring, along with the difluoroethoxy and cyano groups, enhances its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₂N₂O |

| Functional Groups | Pyridine, Difluoroethoxy, Cyano |

| Lipophilicity | Enhanced due to fluorine substitution |

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including anti-inflammatory and anticancer properties. These activities suggest that this compound may also possess significant pharmacological effects.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within various signaling pathways. The cyano group may act as a bioisostere for carboxylic acids, facilitating enzyme binding and potentially influencing metabolic pathways.

Case Studies and Research Findings

- Kinase Inhibition : Preliminary studies have indicated that this compound serves as a building block for synthesizing kinase inhibitors. These inhibitors target specific enzymes involved in cell signaling pathways critical for cancer progression.

- Biotransformation Studies : Research involving whole-cell biocatalysis has shown that pyridine derivatives can be converted into more complex structures using microbial systems such as Burkholderia sp. MAK1. This suggests potential pathways for biotransformation that could enhance the biological activity of this compound .

- Interaction Studies : Interaction studies have focused on the binding affinity and selectivity of this compound towards various biological targets. These studies are essential for determining its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with other pyridine derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(2,2-Difluoroethoxy)pyridine | Contains a difluoroethoxy group but lacks the carbonitrile functionality | Potentially less polar than the target compound |

| 5-(fluoromethyl)pyridine-2-carbonitrile | Similar carbonitrile group but different substituent | May exhibit different biological activities due to fluoromethyl group |

| 3-(difluoromethyl)pyridine-4-carbonitrile | Contains a difluoromethyl substituent instead of difluoroethoxy | Altered lipophilicity and potential reactivity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2,2-difluoroethoxy)pyridine-2-carbonitrile, and how is purity validated?

- Methodology : The synthesis typically involves nucleophilic substitution of a pyridine precursor with 2,2-difluoroethanol under basic conditions, followed by nitrile group introduction via cyanation. Key steps include refluxing in aprotic solvents (e.g., DMF or THF) with catalysts like K₂CO₃. Purity is validated using HPLC (≥95% purity threshold) and NMR (e.g., absence of residual solvent peaks in H/C spectra). Mass spectrometry (HRMS) confirms molecular ion peaks matching the theoretical mass .

Q. How do fluorinated substituents influence the compound's physicochemical properties?

- Methodology : The 2,2-difluoroethoxy group enhances lipophilicity (logP measured via shake-flask or chromatographic methods) and metabolic stability. Comparative studies with non-fluorinated analogs use partition coefficient assays and microsomal stability tests (e.g., liver microsomes + NADPH cofactor). Fluorine’s electron-withdrawing effect also modulates pKa (determined via potentiometric titration), affecting solubility in aqueous buffers .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodology :

- F NMR : Confirms the presence and chemical environment of difluoroethoxy groups (δ ~ -120 to -130 ppm).

- IR Spectroscopy : Identifies nitrile stretches (C≡N) at ~2200–2250 cm⁻¹.

- X-ray Crystallography (if crystalline): Resolves bond angles and dihedral angles between pyridine and substituents, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodology :

- Molecular Docking (AutoDock Vina, Schrödinger Suite): Screens against kinase or GPCR targets using crystal structures from the PDB (e.g., EGFR or CYP450 isoforms).

- MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100-ns trajectories.

- Free Energy Calculations (MM/PBSA): Quantifies binding energy contributions from hydrophobic/electrostatic interactions. Results correlate with in vitro IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo data?

- Methodology :

- Metabolite Identification (LC-MS/MS): Profiles plasma/tissue samples post-administration to detect active metabolites or degradation products.

- Proteomic Mapping (SILAC): Identifies off-target interactions that may explain efficacy-toxicity disparities.

- Pharmacokinetic Modeling (Phoenix WinNonlin): Integrates absorption/distribution parameters to refine dosing regimens .

Q. How does the compound’s crystal packing affect its solid-state reactivity?

- Methodology :

- Single-Crystal XRD : Resolves intermolecular interactions (e.g., π-π stacking, halogen bonds) using software like Olex2.

- Thermogravimetric Analysis (TGA) : Measures thermal stability under nitrogen/air to identify decomposition pathways.

- Powder XRD : Tracks polymorph transitions during stress testing (e.g., humidity, temperature) to optimize formulation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral HPLC : Monitors enantiomeric excess (ee) during asymmetric synthesis steps (e.g., chiral catalysts).

- DoE (Design of Experiments) : Optimizes reaction parameters (temperature, catalyst loading) via software like MODDE.

- Process Analytical Technology (PAT) : Implements in-line FTIR or Raman spectroscopy for real-time purity monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.